

In Vitro Cellular Dynamics of Gadovist: A Technical Overview

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Compound of Interest

Compound Name: **Gadovist**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cellular uptake and retention of **Gadovist** (gadobutrol), a widely used gadolinium-based contrast agent in magnetic resonance imaging (MRI). Understanding the cellular interactions of **Gadovist** is crucial for advancing drug delivery systems, assessing potential cytotoxicity, and developing novel diagnostic and therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows to offer a comprehensive resource for professionals in the field.

Gadovist, in its standard formulation, is a hydrophilic molecule that generally remains in the extracellular space and does not readily cross intact cell membranes under normal physiological conditions^[1]. However, various in vitro studies have explored mechanisms to facilitate its intracellular delivery, particularly for applications in cancer cell imaging and therapy. These investigations have yielded valuable quantitative data on the extent of cellular uptake and retention under different experimental conditions.

Quantitative Analysis of Cellular Uptake and Retention

The cellular uptake of **Gadovist** is most commonly quantified by measuring the intracellular concentration of gadolinium (Gd) using techniques such as Inductively Coupled Plasma Mass

Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES). The following tables summarize the quantitative data from various in vitro studies.

Cell Line	Formulation	Incubation Time	Gd Concentration per Cell	Reference
KB (human oral cancer)	Gadobutrol-ALGD-G2 (nano-formulation)	Not Specified	~71% cellular uptake of the nano-formulation	[2]
CHO (Chinese hamster ovary)	Gadobutrol with electroporation	25 min	Increased Gd uptake with electric fields from 0.6 to 1.4 kV/cm	[3]
White Blood Cells (ex vivo)	Gd-DOTA (similar macrocyclic structure)	60 min	126-211 ng/cell	[4]
L929 (fibroblast)	Gadopentetate dimeglumine in chitosan nanoparticles	12 h	18.0 ± 2.7 µg Gd / 10 ⁶ cells	[5]
B16F10 (melanoma)	Gadopentetate dimeglumine in chitosan nanoparticles	12 h	27.1 ± 2.9 µg Gd / 10 ⁶ cells	[5]
SCC-VII (squamous cell carcinoma)	Gadopentetate dimeglumine in chitosan nanoparticles	12 h	59.8 ± 9.8 µg Gd / 10 ⁶ cells	[5]
F98, LN229 (glioma)	Gadolinium-DTPA in liposomes	1-24 h	Significant uptake, dependent on liposome composition	[6][7]

J774A.1 (murine macrophage)	Gadonanotubes	Not Specified	0.44 ± 0.09 pg Gd per cell	[8]
HT 29 (human colon adenocarcinoma)	Glycosylated Silica Nanoprobe with Gd3+	Not Specified	0.7 ± 0.009 pg Gd3+ per cell	[9]
MCF7, HEPG2, DU145, H460, MiaPaCa2, U87 (cancer cell lines)	Dotarem (gadoterate meglumine)	24 h	Varied uptake, with MCF7 and HEPG2 showing high uptake (e.g., 151.4 ± 0.3 x 10^3-15 g/cell for MCF7 at 2 mM)	[10][11][12]

Note: Data for agents other than **Gadovist** are included to provide a broader context for gadolinium-based contrast agent uptake.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections outline the key experimental protocols used to assess the cellular uptake and retention of **Gadovist** in vitro.

Cell Culture and Exposure

A variety of cell lines have been utilized in the in vitro assessment of **Gadovist**, including normal and cancerous cells such as HEK-293 (human embryonic kidney), KB (human oral cancer), MCF-7 (human breast adenocarcinoma), and CHO (Chinese hamster ovary) cells[2][3][13].

General Protocol:

- Cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.
- For uptake experiments, cells are seeded in culture plates and allowed to adhere and reach a specific confluence (e.g., 80%).

- The culture medium is then replaced with fresh medium containing the **Gadovist** formulation at the desired concentration.
- Incubation is carried out for a specified period (e.g., 4, 24 hours).

Quantification of Cellular Uptake by ICP-MS/AES

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Emission Spectroscopy (ICP-AES) are highly sensitive techniques used to determine the elemental composition of a sample. They are the gold standard for quantifying the amount of gadolinium within cells.

Protocol:

- Following incubation with the gadolinium-containing agent, the cells are washed multiple times with a buffered solution (e.g., DPBS) to remove any extracellular agent.
- The cells are then harvested, typically by trypsinization, and counted to determine the cell number.
- The cell pellet is lysed and digested, often using strong acids (e.g., nitric acid) and heat, to release the intracellular contents.
- The digested sample is diluted and analyzed by ICP-MS or ICP-AES to measure the gadolinium concentration.
- The amount of gadolinium per cell is calculated by dividing the total measured gadolinium mass by the number of cells in the pellet^{[3][14]}.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

- Cells are seeded in a 96-well plate and exposed to different concentrations of the **Gadovist** formulation for a specified duration (e.g., 24 hours).

- After incubation, the treatment medium is removed, and a solution of MTT is added to each well.
- The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
- A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Cell viability is expressed as a percentage relative to untreated control cells[13].

Cellular Retention Studies

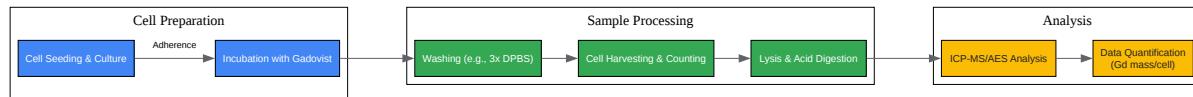
To evaluate the retention of **Gadovist** within cells, a "wash-out" or "egress" experiment is performed.

Protocol:

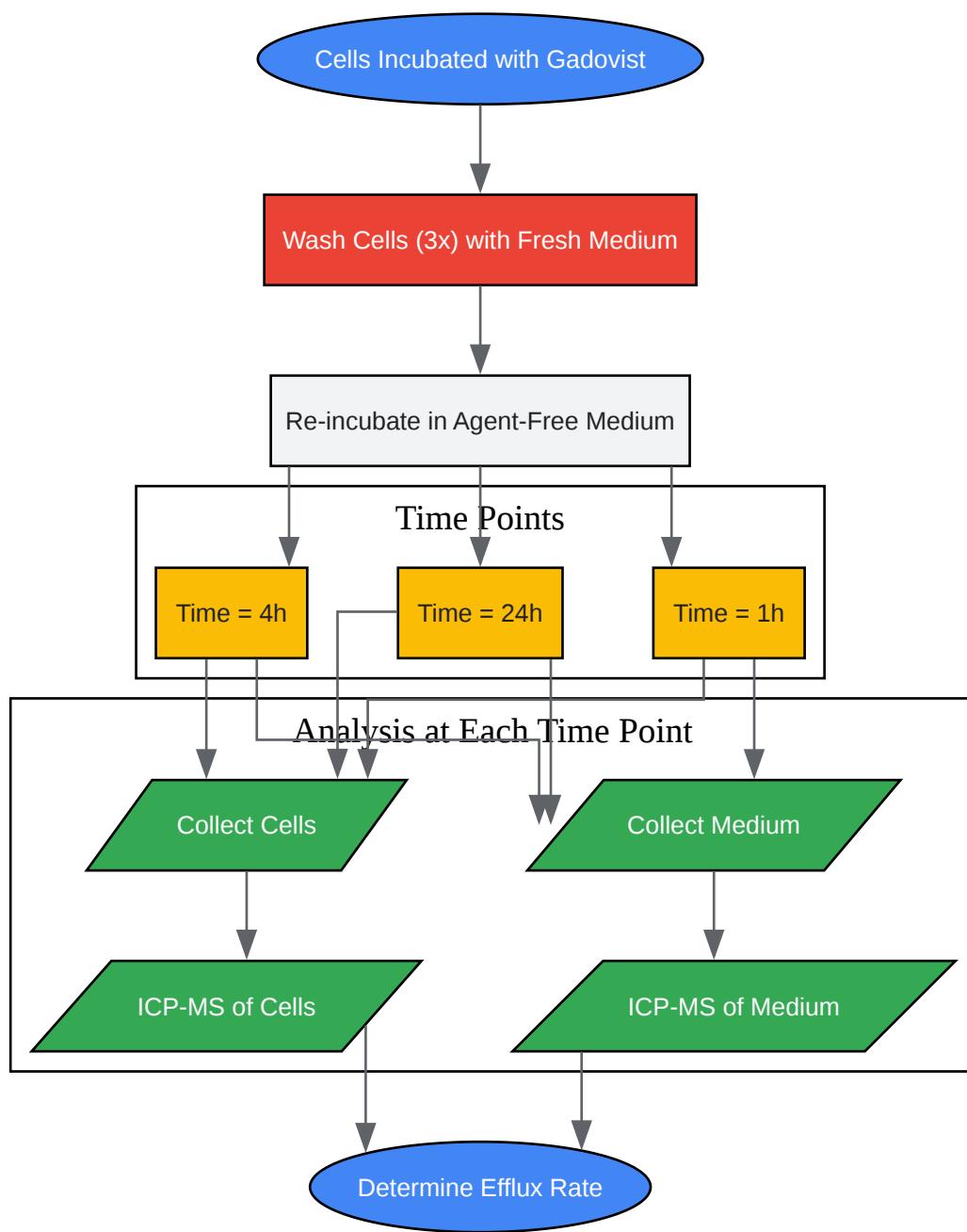
- Cells are incubated with the **Gadovist** formulation for a defined period to allow for uptake.
- The medium containing the agent is then removed, and the cells are washed multiple times with fresh, agent-free medium.
- The cells are then incubated in fresh medium for various time points (e.g., 1, 4, 24 hours).
- At each time point, both the cells and the surrounding medium are collected.
- The amount of gadolinium in the cells and in the medium is quantified using ICP-MS to determine the rate and extent of efflux[14].

Visualizing Experimental Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and logical relationships.

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Workflow for quantifying **Gadovist** cellular uptake.



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Workflow for assessing cellular retention of **Gadovist**.

As no specific endogenous signaling pathways for **Gadovist** uptake have been identified, the focus remains on externally facilitated transport mechanisms. Future research may elucidate specific protein interactions or transport channels that could be involved in the uptake of modified or nano-formulated **Gadovist**.

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